molecular formula C22H15FO3 B2938115 7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one CAS No. 449739-13-3

7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one

Cat. No.: B2938115
CAS No.: 449739-13-3
M. Wt: 346.357
InChI Key: PACXJBPJMDUWPP-UHFFFAOYSA-N
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Description

7-[(4-Fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one is a synthetic chromen-4-one derivative of significant interest in medicinal chemistry research. This compound features a benzopyran core structure substituted at the 3-position with a phenyl group and at the 7-position with a (4-fluorophenyl)methoxy moiety. Such structural motifs are commonly investigated for their potential biological activities, particularly in oncology. Chromen-4-one and the closely related chroman-4-one scaffolds are recognized as privileged structures in drug discovery due to their diverse pharmacological profiles . Research on analogous compounds, especially 3-phenyl- and 3-benzylidene-chroman-4-one derivatives, has demonstrated potent cytotoxic and antiproliferative effects against a range of human cancer cell lines, including breast cancer (MDA-MB-231), nasopharyngeal carcinoma (KB), and neuroblastoma (SK-N-MC) cells . The mechanism of action for this class of compounds is often associated with the induction of apoptosis and inhibition of cancer cell proliferation . The specific substitution pattern on the core scaffold is critical for its bioactivity, and the 4-fluorobenzyl ether group at the 7-position in this compound is a key feature designed to modulate its electronic properties, lipophilicity, and interaction with biological targets. This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

7-[(4-fluorophenyl)methoxy]-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FO3/c23-17-8-6-15(7-9-17)13-25-18-10-11-19-21(12-18)26-14-20(22(19)24)16-4-2-1-3-5-16/h1-12,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACXJBPJMDUWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of 4-fluorophenyl methanol and 3-phenyl-4H-chromen-4-one.

    Methoxylation: The 4-fluorophenyl methanol is then subjected to methoxylation using a suitable methoxylating agent, such as dimethyl sulfate, in the presence of a base like potassium carbonate.

    Coupling Reaction: The methoxylated product is then coupled with 3-phenyl-4H-chromen-4-one using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This step involves the use of a palladium catalyst, a base, and a boronic acid derivative.

    Purification: The final product is purified using column chromatography or recrystallization techniques to obtain pure 7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one.

Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs .

Chemical Reactions Analysis

7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the methoxy group, resulting in the formation of phenolic derivatives.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents, and bases or acids for substitution and hydrolysis reactions .

Scientific Research Applications

7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, reducing inflammation.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Chromenone derivatives are often modified at positions 3, 7, and 2 to optimize pharmacological and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Position 3 Position 7 Substituent Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound Phenyl (4-Fluorophenyl)methoxy C₂₂H₁₅FO₃ 346.35 High lipophilicity, planar structure -
Abaperidone (FI-8602) Hydroxymethyl Piperidinylpropoxy-fluorobenzisoxazole C₂₃H₂₃FN₂O₄ 410.44 Antianaphylactic activity
7-Hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one 4-Methoxyphenyl Hydroxy C₁₆H₁₂O₄ 268.26 Increased solubility (polar -OH)
7-Methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 2-Methoxyphenyl Methoxy + Trifluoromethyl C₁₈H₁₃F₃O₄ 350.29 Enhanced metabolic stability
3-Styrylchromone derivatives (e.g., Compound 2 in ) Styryl (4-fluorophenyl ethenyl) Variable (e.g., methoxy) C₁₇H₁₁FO₂ ~290.27 Cytotoxicity modulation
Key Observations:
  • Position 3 : Phenyl or substituted phenyl groups (e.g., methoxyphenyl) are common, influencing planarity and binding affinity. Hydroxymethyl groups (as in Abaperidone) introduce polarity .
  • Position 7 : Methoxy, hydroxy, or fluorophenylmethoxy groups dominate. Fluorinated substituents (e.g., target compound) enhance lipophilicity, while hydroxy groups improve solubility .
  • Additional Modifications : Trifluoromethyl groups (e.g., ) improve metabolic stability, and piperazine/piperidine side chains () enable receptor targeting .
Table 2: Pharmacological Data (Selected Compounds)
Compound Activity Mechanism/Notes References
Target Compound Under investigation Potential kinase inhibitor (structural analogy) -
Abaperidone (FI-8602) Antianaphylactic Modulates inflammatory mediators
3-Styrylchromones (e.g., Compound 2) Cytotoxic (IC₅₀: 10–50 µM) Induces apoptosis in HeLa cells
7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one () Unreported Structural analog with methyl group at position 2

Physicochemical Properties

  • Lipophilicity : The target compound’s (4-fluorophenyl)methoxy group increases logP compared to hydroxy or methoxy analogs, favoring blood-brain barrier penetration.
  • Solubility : Hydroxy-substituted derivatives () exhibit higher aqueous solubility, while trifluoromethyl groups () reduce solubility but enhance stability .
  • Synthetic Routes: Many analogs are synthesized via Knoevenagel condensation (styrylchromones, ) or nucleophilic substitution (piperazine derivatives, ) .

Biological Activity

7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one is a synthetic compound belonging to the chromen-4-one family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C22H15FO4
  • IUPAC Name : 7-[(4-fluorophenyl)methoxy]-3-phenylchromen-4-one
  • CAS Number : 5429533

Table 1: Physical Properties

PropertyValue
Molecular Weight364.35 g/mol
DensityNot specified
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Properties

Research indicates that 7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one exhibits significant anticancer properties. A study evaluating its cytotoxic effects on various cancer cell lines demonstrated that the compound effectively inhibits cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have shown that this compound has a notable inhibitory effect on the MCF-7 breast cancer cell line, with an IC50 value of approximately 15 μM. The mechanism involves the induction of apoptosis through caspase activation and modulation of mitochondrial pathways .

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been tested against several bacterial strains, showing effective inhibition.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

Anti-inflammatory Effects

Another significant aspect of its biological activity is its anti-inflammatory potential. The compound inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes.

The anti-inflammatory effects are attributed to the inhibition of prostaglandin synthesis, leading to reduced inflammation in experimental models. This mechanism positions the compound as a potential therapeutic agent for inflammatory diseases .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the para position of the phenyl ring enhances the biological activity of the compound. Studies indicate that substituents on the phenyl groups significantly affect potency and selectivity against various biological targets.

Table 3: Structure-Activity Relationship Insights

SubstituentEffect on Activity
Fluorine (F)Increased potency
Methoxy (-OCH3)Moderate activity
Chlorine (Cl)Reduced activity

These insights are crucial for further modifications to enhance efficacy and reduce side effects in potential drug development .

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